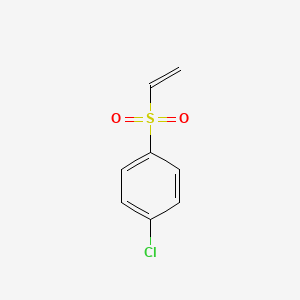

p-Chlorophenyl vinyl sulfone

Description

Structure

3D Structure

Propriétés

Numéro CAS |

5535-51-3 |

|---|---|

Formule moléculaire |

C8H7ClO2S |

Poids moléculaire |

202.66 g/mol |

Nom IUPAC |

1-chloro-4-ethenylsulfonylbenzene |

InChI |

InChI=1S/C8H7ClO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h2-6H,1H2 |

Clé InChI |

IBJGVAOFRSKZPY-UHFFFAOYSA-N |

SMILES canonique |

C=CS(=O)(=O)C1=CC=C(C=C1)Cl |

Origine du produit |

United States |

Advanced Synthetic Methodologies for P Chlorophenyl Vinyl Sulfone

Pyrolytic Routes to Vinyl Sulfones

Pyrolysis represents a direct, albeit high-energy, approach to the formation of vinyl sulfones. This methodology typically involves the heat-induced elimination of a small molecule from a precursor sulfone. A common strategy is the pyrolysis of β-hydroxyethyl sulfones or their corresponding carboxylic acid esters. google.com

The general reaction involves introducing a sulfone with the structure RSO₂CH₂CH₂OX (where R is an aryl group like p-chlorophenyl and X is H or an acyl group) into a heated chamber. google.com The process is often facilitated by a contact agent, which can range from inert materials like glass to catalytic agents such as alumina (B75360). The use of a catalyst like alumina can significantly lower the required temperature, with pyrolysis occurring at temperatures as low as 150°C, though more rapid conversion is seen around 200°C. google.com In the absence of an effective catalyst, temperatures between 400-600°C are generally required. google.com For the synthesis of p-chlorophenyl vinyl sulfone, the precursor would be β-hydroxyethyl p-chlorophenyl sulfone or its acetate (B1210297) ester. The pyrolysis results in the elimination of water or acetic acid, respectively, to yield the target vinyl sulfone. google.com The process is typically conducted under reduced pressure (1 to 100 mm Hg) to facilitate the volatilization and removal of the products. google.com

| Precursor Type | Contact Agent | Temperature Range (°C) | Pressure | Products |

| β-hydroxyethyl sulfones | Alumina (catalyst) | 150 - 290 | Reduced | Vinyl sulfone + Water |

| β-acyloxyethyl sulfones | Glass (inert) | 400 - 600 | Reduced | Vinyl sulfone + Carboxylic Acid |

Radical-Mediated and Photochemical Syntheses

Modern synthetic chemistry has increasingly turned to radical-mediated and photochemical methods, which often proceed under mild conditions with high functional group tolerance. These approaches are particularly effective for constructing the vinyl sulfone moiety.

A powerful strategy for forming vinyl sulfones is through the decarboxylative coupling of α,β-unsaturated carboxylic acids, such as cinnamic acids, with a sulfonyl source. Visible-light-induced photoredox catalysis has emerged as a key enabler for these transformations. researchgate.netacs.org

In these reactions, a photocatalyst, often an inexpensive organic dye like Eosin Y or Rhodamine B, is excited by visible light (e.g., blue or green LEDs). acs.orgorganic-chemistry.orggaylordchemical.com This excited catalyst initiates a single-electron transfer process, leading to the formation of a sulfonyl radical from a suitable precursor, such as a sulfonylhydrazide, sodium sulfinate, or even a β-keto sulfone. acs.orgorganic-chemistry.org This sulfonyl radical then adds to the double bond of the cinnamic acid. Subsequent decarboxylation of the resulting radical adduct yields the desired vinyl sulfone product. gaylordchemical.com These reactions are typically stereoselective, affording the (E)-isomer. researchgate.net

A study demonstrated the synthesis of various vinyl sulfones using different cinnamic acids and sulfonyl sources under visible light. acs.org For instance, the reaction of cinnamic acid with 2-((4-chlorophenyl)sulfonyl)-1-phenylethan-1-one, using Eosin Y as the photocatalyst and Cs₂CO₃ as a base in DMF, provides the corresponding vinyl sulfone in good yield. acs.org The method shows broad substrate scope and tolerates a range of electron-donating and electron-withdrawing groups on both reactants. acs.org

Table 2.2.1: Visible-Light-Induced Decarboxylative Sulfonylation

| Cinnamic Acid Derivative | Sulfonyl Source | Photocatalyst | Base | Solvent | Light Source | Yield (%) |

|---|---|---|---|---|---|---|

| Cinnamic acid | p-Toluenesulfonyl azide | Rhodamine B | Cs₂CO₃ | DMSO | Blue LED | 87 |

| 4-Chlorocinnamic acid | p-Toluenesulfonylmethyl isocyanide (TsMIC) | Eosin Y | Cs₂CO₃ | DMF | Blue LED | 91 |

| Cinnamic acid | 2-((4-chlorophenyl)sulfonyl)-1-phenylethan-1-one | Eosin Y | Cs₂CO₃ | DMF | Blue LED | 85 |

Data compiled from multiple studies for illustrative purposes. acs.orggaylordchemical.com

Beyond decarboxylation, visible light can promote other transformations to generate vinyl sulfones. A notable metal-free approach involves the photochemical, halogen-bonding-assisted, radical-radical cross-coupling of vinyl bromides with sodium sulfinates. organic-chemistry.org This reaction proceeds without a photocatalyst, base, or oxidant. It is proposed that a halogen-bonding complex forms between the vinyl bromide and the sodium sulfinate, which upon irradiation with visible light (e.g., purple LEDs), undergoes photoinduced electron transfer to generate vinyl and sulfonyl radicals that couple to form the product. organic-chemistry.org The method exhibits excellent E-selectivity and is applicable to late-stage functionalization. organic-chemistry.org

Another photocatalyst-free method is the visible-light-induced sulfonylation of nitroolefins. ccspublishing.org.cn For example, reacting (E)-(2-nitrovinyl)benzene with sodium p-toluenesulfinate under green LED irradiation in acetonitrile (B52724) yields the corresponding vinyl sulfone. ccspublishing.org.cn This process is believed to proceed via a radical pathway.

Table 2.2.2: Examples of Other Visible-Light-Induced Syntheses

| Alkene Substrate | Sulfonyl Source | Conditions | Solvent | Yield (%) |

|---|---|---|---|---|

| (E)-(1-bromo-2-phenylvinyl)benzene | Sodium p-toluenesulfinate | Purple LED, 12h | DMSO | 92 |

| (E)-1-bromo-2-(4-chlorophenyl)ethene | Sodium p-toluenesulfinate | Purple LED, 12h | DMSO | 85 |

Data sourced from multiple reports. organic-chemistry.orgccspublishing.org.cn

Organometallic Approaches in Vinyl Sulfone Synthesis

Organometallic reagents and catalysts provide highly selective pathways for C-S bond formation, enabling the controlled synthesis of vinyl sulfones.

A novel organometallic approach involves the use of organoindium reagents. researchgate.net This method utilizes the hydroindation of terminal alkynes to generate vinylindium intermediates. These intermediates then undergo a nucleophilic substitution reaction with sulfonyl chlorides to produce vinyl sulfones. The reaction is typically performed in the presence of a silver salt, such as Ag₂O. researchgate.net A key advantage of this method is its high regio- and stereoselectivity, exclusively forming (E)-vinyl sulfones. researchgate.net To synthesize (E)-p-chlorophenyl vinyl sulfone using this route, one would start with acetylene, perform hydroindation, and then react the resulting vinylindium species with p-chlorophenyl sulfonyl chloride.

Stereoselective Synthesis of Vinyl Sulfone Derivatives

Controlling the stereochemistry of the double bond is a critical aspect of vinyl sulfone synthesis. Many modern methods are designed to be highly stereoselective, predominantly yielding the thermodynamically more stable (E)-isomer.

Copper-catalyzed reactions have proven effective for the stereoselective synthesis of (E)-alkenyl sulfones. One such method is the aerobic decarboxylative sulfonylation of alkenyl carboxylic acids with sodium sulfinates. researchgate.net This radical process demonstrates broad substrate scope and good functional group tolerance, providing a direct route to (E)-alkenyl sulfones. researchgate.net

Another strategy involves the 1,6-addition of diazo compounds to p-quinone methides. In one study, the reaction of a p-chlorophenyl substituted p-quinone methide with a diazosulfone was investigated. acs.org The reaction, carried out in the presence of a base like cesium carbonate, yielded the corresponding vinyl sulfone derivative with a specific stereochemical outcome. acs.org

Table 2.4: Stereoselectivity in Vinyl Sulfone Synthesis

| Reaction Type | Substrates | Catalyst/Base | E/Z Ratio | Yield (%) |

|---|---|---|---|---|

| 1,6-Addition | p-Chlorophenyl p-QM + Diazosulfone | Cs₂CO₃ | 61:39 | 55 |

Data sourced from a study on additions to p-quinone methides. acs.org

The asymmetric dihydroxylation of vinyl sulfones has also been employed as a step in the stereoselective synthesis of complex molecules, highlighting the utility of chiral vinyl sulfone building blocks. nih.gov These diverse methodologies underscore the ongoing development of precise and efficient routes to functionalized vinyl sulfones like this compound.

Copper-Catalyzed Hydrosulfonylation

A prominent and well-documented method for the synthesis of this compound is the copper-catalyzed direct hydrosulfonylation of a terminal alkyne with p-chlorobenzenesulfinic acid or its corresponding salt, sodium p-chlorobenzenesulfinate. nih.gov This transformation is valued for its operational simplicity, mild reaction conditions, and high yields. rsc.org

The general reaction scheme involves reacting a terminal alkyne with an arylsulfinic acid in the presence of a copper catalyst. The process demonstrates excellent regioselectivity, with the sulfonyl group adding to the terminal carbon of the alkyne, and high stereoselectivity, leading predominantly to the (E)-vinyl sulfone.

Reaction Mechanism: The proposed mechanism for the copper-catalyzed hydrosulfonylation begins with the reaction between the copper(I) catalyst and the terminal alkyne to form a copper(I)-acetylide intermediate. Simultaneously, the arylsulfinic acid is involved in the catalytic cycle. The sulfonyl radical, which can be generated from the sulfinic acid, adds to the alkyne. This is followed by a step that delivers the hydrogen atom, resulting in the final vinyl sulfone product and regeneration of the active copper catalyst. The use of molecular oxygen (from the air) can play a role in the catalytic cycle, particularly in the oxidation state of the copper catalyst. organic-chemistry.org

Detailed Research Findings

Research has demonstrated the versatility of copper catalysis in this context. Various copper salts, such as copper(I) chloride (CuCl), copper(I) iodide (CuI), and copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), have been effectively employed as catalysts. organic-chemistry.orgresearchgate.net The reaction often proceeds efficiently in solvents like acetic acid or acetonitrile, and in some protocols, under microwave irradiation to accelerate the reaction. researchgate.netthieme-connect.comsorbonne-universite.fr

A study by Kumar et al. detailed an efficient microwave-assisted synthesis of various vinyl sulfones using Cu(OTf)₂ as the catalyst. researchgate.netthieme-connect.com The reaction between sodium arenesulfinates and terminal alkynes in acetic acid at 110 °C under microwave irradiation (200 W) was completed in as little as five minutes, affording excellent yields of the (E)-vinyl sulfone products. thieme-connect.com While this specific study focused on sodium benzenesulfinate (B1229208) and sodium p-toluenesulfinate, the methodology is broadly applicable to other substituted arenesulfinates like sodium p-chlorobenzenesulfinate.

Another protocol developed by Taniguchi involved the copper-catalyzed oxidative hydrosulfonylation of alkynes using sodium sulfinates in the open air, highlighting the method's practicality. organic-chemistry.org Optimal conditions were achieved with CuCl as the catalyst, demonstrating that terminal alkynes react efficiently to give (E)-alkenyl sulfones with high selectivity. organic-chemistry.org

The table below presents representative data for the synthesis of aryl vinyl sulfones using copper-catalyzed hydrosulfonylation, illustrating the typical conditions and outcomes of this methodology.

Representative Data for Copper-Catalyzed Hydrosulfonylation of Alkynes

Data in this table is representative of the general methodology and is based on findings from cited literature for analogous compounds. rsc.orgresearchgate.net

Reactivity and Mechanistic Elucidation of P Chlorophenyl Vinyl Sulfone

Nucleophilic Addition Reactions of the Vinyl Moiety

The defining characteristic of p-chlorophenyl vinyl sulfone is the high electrophilicity of its carbon-carbon double bond. The powerful electron-withdrawing nature of the sulfonyl group polarizes the vinyl system, making the β-carbon highly susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for its utility as a Michael acceptor and its application in bioconjugation.

Michael Addition Pathways and Adduct Formation

This compound serves as an effective Michael acceptor, readily undergoing conjugate addition reactions with various nucleophiles. nih.govacs.org This reactivity has been harnessed in asymmetric catalysis to generate complex molecular architectures with high stereocontrol.

For instance, in organocatalytic asymmetric conjugate additions, hydantoin (B18101) surrogates react smoothly with vinyl sulfones. The p-chlorophenyl-substituted vinyl sulfone analogue has been shown to react to completion with dihydroimidazolones in the presence of a bifunctional catalyst, affording the corresponding Michael adducts in good yields and with excellent enantioselectivity. nih.govacs.org Similarly, it has been employed as an excellent electrophile in photocatalytic Povarov reactions for the synthesis of substituted tetrahydroquinolines. semanticscholar.org

The reaction conditions and outcomes for the Michael addition of various nucleophiles to this compound and related analogs are summarized below.

| Nucleophile | Vinyl Sulfone Substrate | Catalyst/Conditions | Product Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Dihydroimidazolone derivative (3a) | p-Chlorophenyl-substituted vinyl sulfone (2c) | 10 mol % C2, -25 °C, 2 days | Good | Excellent | nih.govacs.org |

| Dihydroimidazolone derivative (3b) | p-Chlorophenyl-substituted vinyl sulfone (2c) | 10 mol % C2, -25 °C, 2 days | Good | Excellent | nih.govacs.org |

| Aryl Imine (1a) | This compound | Ir photocatalyst, Hantzsch ester, Blue LED | High | N/A (Good Diastereoselectivity) | semanticscholar.org |

| N-Arylsulfonyl hydroxylamine (B1172632) (1c) | Phenyl vinyl sulfone (2g) | NaOAc, MeOH, 60 °C, 18 h | Good | N/A | mdpi.com |

Thiol-Vinyl Sulfone Conjugation and Reversibility

The reaction of vinyl sulfones with thiols is of particular importance, especially in the context of medicinal chemistry and chemical biology. Vinyl sulfones are widely recognized as potent irreversible inhibitors of cysteine proteases, where the sulfhydryl group of a cysteine residue attacks the activated double bond. rsc.orgsemanticscholar.org This covalent modification inactivates the enzyme.

The conjugation with thiols can be highly chemoselective. Under specific pH conditions, the vinyl sulfone moiety reacts preferentially with free thiol groups over other nucleophilic residues like amines. nih.govmdpi.com For example, at neutral pH, the reaction with sulfhydryl groups is dominant, whereas reaction with amino groups may occur at more basic pH (e.g., pH 9). nih.gov

While often considered irreversible, research has explored pathways to modulate this reactivity, aiming for reversible covalent interactions. rsc.orgsemanticscholar.org The reversibility is influenced by the substituents on the vinyl sulfone. Computational studies suggest that for certain substitution patterns, the vinylic substitution of a thiol-derived group with another thiol can be nearly thermoneutral, allowing for an equilibrium to be established. rsc.orgrsc.org This has been demonstrated experimentally where the reaction between a specifically substituted vinyl sulfone and 2-phenylethanethiol (B1584568) reached an equilibrium, indicating a reversible process. rsc.org

Vinylic Substitution Reactions

Beyond simple addition, this compound and related structures can undergo nucleophilic vinylic substitution (SɴV) reactions, typically through an addition-elimination mechanism. In this pathway, the nucleophile first adds to the double bond to form a carbanionic intermediate, which then eliminates a leaving group from the α- or β-position.

For (β-halo)vinyl sulfones, this pathway is efficient for reaction with nucleophiles like amines and thiols, resulting in the substitution of the halide. nih.gov While this compound itself does not possess a leaving group on the vinyl moiety, its derivatives can be designed to participate in such reactions. Quantum-chemical studies have investigated the thermodynamics of SɴV reactions for various substituted vinyl sulfones. rsc.orgrsc.org These calculations show that the feasibility of substitution versus addition is highly dependent on the nature of the substituent (X) on the double bond and the attacking nucleophile. For a reaction to be a selective vinylic substitution, this pathway must be thermodynamically more favorable than competing addition reactions. rsc.orgrsc.orgresearchgate.net

Electron-Deficient Alkene Reactivity Profiles

The reactivity of this compound is fundamentally dictated by its nature as an electron-deficient alkene. The sulfonyl group (–SO₂–) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the potential for d-orbital participation of the sulfur atom. This group significantly reduces the electron density of the C=C double bond through resonance and inductive effects. mdpi.comrsc.org

This electron-deficient character makes the vinyl group an excellent electrophile, particularly for conjugate addition reactions as discussed previously. rsc.orgcas.cnd-nb.info The extent of this electron deficiency is highlighted by the resonance within the system, which leads to a measurable elongation of the C=C double bond compared to an isolated double bond, confirming its reduced bond order and susceptibility to nucleophilic attack. rsc.org Its reactivity profile allows for its use in various chemical transformations, including radical-mediated sulfonylation relays and hydrosulfonylation reactions, where it couples efficiently with a range of reactants. rsc.orgd-nb.info

Theoretical and Computational Chemistry Investigations

Computational chemistry, particularly quantum-chemical calculations, has provided profound insights into the reaction mechanisms and reactivity of vinyl sulfones. These theoretical studies complement experimental findings by elucidating transition states, reaction intermediates, and the thermodynamic and kinetic factors that govern reaction pathways.

Quantum-Chemical Calculations of Reaction Energies

Density Functional Theory (DFT) and other high-level ab initio methods have been employed to calculate the reaction energies for various transformations involving vinyl sulfones. A key area of investigation has been the reaction with thiols, aiming to understand and control the reversibility of the conjugation. rsc.orgrsc.org

Researchers have computed the reaction energies for several competing pathways for a model reaction between a substituted vinyl sulfone and a methyl thiol. rsc.orgresearchgate.net These pathways include:

A: Nucleophilic addition to the β-carbon

B: Nucleophilic addition to the α-carbon

C: Substitution of a group (X) at the β-carbon

D: Substitution of a methylthio (MeS) group at the β-carbon

E: Substitution of the phenylsulfonyl (VS) group

By calculating the energies for each path, researchers can predict the most likely outcome. For a specifically designed vinyl sulfone with cyano (CN) and N(H)Me substituents, calculations showed that all pathways except for the substitution of a methylthiolate group (Reaction D) had positive reaction energies (4-20 kcal/mol). rsc.org This indicates that these other reactions are thermodynamically unfavorable, and the system is primed for a selective and reversible thiol-exchange reaction. rsc.orgrsc.org

| Reaction Pathway | Description | Calculated Reaction Energy (kcal/mol)a | Predicted Outcome | Reference |

|---|---|---|---|---|

| A, B, C, E | Addition and other substitutions | +4 to +20 | Unfavorable | rsc.org |

| D | Vinylic substitution of MeS by Me'S | ~0 | Thermoneutral / Reversible | rsc.orgrsc.org |

aCalculated for a model system: (MeS)RC=CX(SO₂Ph) with R=N(H)Me and X=CN reacting with Me'SH.

Furthermore, DFT studies have been used to rationalize the stereoselectivity observed in Michael additions. Calculations of transition state structures for the addition of aldehydes to vinyl sulfones have shown that the preferred stereochemical outcome is a result of stabilizing electrostatic interactions between the sulfone oxygen atoms and the developing positive charge on the enamine nitrogen in the transition state. acs.org

Density Functional Theory (DFT) in Mechanistic Probes

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involving vinyl sulfones, including this compound. These computational studies provide deep insights into reaction pathways, transition states, and the electronic factors governing reactivity, which are often difficult to determine through experimental means alone.

DFT calculations are frequently employed to model cycloaddition reactions where this compound acts as a dipolarophile or dienophile. wesleyan.edumdpi.com In a typical [3+2] cycloaddition study, for instance, DFT methods like ωB97X-D or B3LYP with basis sets such as 6-311G(d,p) are used to analyze the energetics of the reaction. wesleyan.edumdpi.com The calculations reveal that such reactions are characterized by a high polar character, driven by the strong electrophilicity of the vinyl sulfone. mdpi.com The global electron density transfer (GEDT) at the transition state is a key parameter; a significant GEDT value indicates a polar reaction mechanism with forward electron density flux from the dipole to the this compound. mdpi.com

Mechanistic investigations using DFT focus on calculating the activation Gibbs free energies (ΔG‡) and reaction energies (ΔG) to predict the feasibility and selectivity of different pathways. mdpi.com For reactions involving vinyl sulfones, DFT can accurately predict stereoselectivity (e.g., endo/exo) and regioselectivity (e.g., meta/ortho) by comparing the energy barriers of the respective transition states. mdpi.comwhiterose.ac.uk Studies on analogous phenyl vinyl sulfone reactions show a high preference for the meta/endo pathway in [3+2] cycloadditions, a preference that is explained by the lower activation energy of the corresponding transition state. mdpi.com

Furthermore, DFT is used to analyze conceptual DFT-based reactivity indices, such as the electrophilic and nucleophilic Parr functions (Pk+ and Pk-). mdpi.com For this compound, the analysis would confirm that the β-conjugated carbon of the vinyl group is the most electrophilic center, making it highly susceptible to nucleophilic attack. mdpi.com Bonding Evolution Theory (BET), another tool used in conjunction with DFT, can characterize the precise mechanism of bond formation, determining whether the reaction proceeds through a concerted or a non-concerted, two-stage, one-step mechanism. mdpi.com

| Parameter | Pathway | Calculated Value (kcal/mol) | Implication |

|---|---|---|---|

| Activation Gibbs Free Energy (ΔG‡) | meta/endo | 13.1 | Most favorable kinetic pathway |

| meta/exo | 15.4 | Higher energy barrier, less favorable | |

| Reaction Gibbs Free Energy (ΔG) | meta/endo | -26.8 | Thermodynamically favorable, exergonic |

| meta/exo | -24.1 | Thermodynamically favorable, but less so than endo |

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a powerful computational method used to visualize the charge distribution within a molecule and predict its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, where different colors denote regions of varying potential. For this compound, an MEP analysis provides critical insights into its electrophilic and nucleophilic sites. acs.org

The MEP map of this compound is characterized by distinct regions of positive and negative potential:

Negative Potential (Red/Yellow): The most electron-rich areas, indicated by red or deep yellow, are localized on the two oxygen atoms of the sulfone (-SO₂) group. acs.org This high negative potential signifies that these oxygen atoms are the primary sites for electrophilic attack and are strong hydrogen bond acceptors.

Positive Potential (Blue): Electron-deficient regions, shown in blue, are primarily located on the hydrogen atoms of the vinyl group (CH=CH₂). The β-carbon of the vinyl moiety is particularly electron-poor due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This pronounced positive potential highlights the vinyl group as the molecule's key electrophilic center, making it highly reactive towards nucleophiles in Michael-type addition reactions. mdpi.com

Aromatic Ring: The p-chlorophenyl ring exhibits a more complex potential distribution. The electronegative chlorine atom creates a region of negative potential around itself. acs.org The hydrogen atoms on the aromatic ring show a positive potential, while the π-system of the ring itself presents a region of moderate negative potential above and below the plane, capable of participating in π-stacking interactions. rsc.org

This detailed mapping of electrostatic potential is crucial for understanding intermolecular interactions. The clear separation of positive and negative regions explains the molecule's reactivity profile, where it readily engages with nucleophiles at the vinyl group and with electrophiles or hydrogen-bond donors at the sulfone oxygens. acs.orgrsc.org

| Molecular Region | MEP Color Code | Electrostatic Potential | Predicted Reactivity |

|---|---|---|---|

| Sulfone Oxygen Atoms (-SO₂) | Red | Strongly Negative | Site for electrophilic attack; Hydrogen bond acceptor |

| Vinyl Group (β-carbon) | Blue | Strongly Positive | Primary site for nucleophilic (Michael) addition |

| Chlorine Atom (-Cl) | Yellow/Green | Moderately Negative | Contributes to overall electron distribution |

| Aromatic Ring (π-system) | Yellow/Green | Moderately Negative | Can participate in π-π stacking interactions |

Polymerization Science of P Chlorophenyl Vinyl Sulfone and Analogues

Controlled/Living Polymerization Strategies

Controlled/living polymerization methods are crucial for the synthesis of well-defined polymers with predictable molecular weights and low polydispersity. For vinyl sulfone monomers, including p-chlorophenyl vinyl sulfone, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been a particularly effective strategy.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile controlled radical polymerization (CRP) technique capable of producing a wide array of well-defined polymers. nih.gov The process is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound, which allows for the reversible deactivation of growing polymer chains. nih.govrsc.orggoogle.com

The choice of CTA is critical for achieving control over the polymerization of vinyl esters and related monomers. mdpi.com For instance, in the polymerization of S-vinyl sulfide (B99878) derivatives like phenyl vinyl sulfide (PVS) and its halogenated analogues, various CTAs have been compared, including xanthates, dithiocarbamates, and dithioesters. acs.org Trithiocarbonates have also been shown to be effective mediating agents for the RAFT polymerization of PVS. researchgate.net For vinyl sulfonate esters, xanthate-type CTAs, such as O-ethyl-S-(1-methoxycarbonyl)ethyldithiocarbonate, have demonstrated high efficiency in obtaining polymers with low polydispersities. researchgate.net

Successful RAFT polymerization is characterized by a linear increase in molecular weight with monomer conversion and the ability to predetermine the molecular weight based on the monomer-to-CTA ratio. acs.orgresearchgate.net This level of control allows for the synthesis of polymers with complex architectures, such as block copolymers. acs.orgresearchgate.net For example, well-defined block copolymers containing a poly(lithium vinyl sulfonate) segment have been synthesized by using a poly(N-vinylcarbazole) macro-CTA. researchgate.net

The thiocarbonylthio end-group of RAFT-synthesized polymers can be manipulated post-polymerization. nih.gov Aminolysis, for instance, can remove the thiocarbonylthio group to reveal a thiol, which can then be further reacted. nih.govnih.gov This has been utilized to create vinyl sulfone end-functionalized polymers by trapping the thiol with divinyl sulfone. nih.gov This post-polymerization modification enables the conjugation of polymers to biomolecules, such as proteins. nih.govd-nb.info

Interactive Table: RAFT Polymerization of Vinyl Sulfone Analogues

| Monomer | CTA Type | Key Findings |

|---|---|---|

| Phenyl vinyl sulfide (PVS) | Xanthates, Dithiocarbamates, Dithioesters | Reasonable control over polymerization, linear increase in molecular weight with conversion. |

| 4-Bromophenyl vinyl sulfide (BPVS) | Xanthates, Dithiocarbamates, Dithioesters | Controlled polymerization, enabling post-polymerization modification. |

| Neopentyl ethenesulfonate (B8298466) (NES) | Xanthate (O-ethyl-S-(1-methoxycarbonyl)ethyldithiocarbonate) | Efficient control, low polydispersity, synthesis of block copolymers. |

Other Controlled Radical Polymerization Methods

Besides RAFT, other controlled radical polymerization techniques have been explored for monomers analogous to this compound. Atom Transfer Radical Polymerization (ATRP) is one such method. For example, a sulfide-containing methacrylate (B99206) was polymerized via Cu(I)-catalyzed ATRP to produce a polymer with a controlled molecular weight (Mn = 6.7 × 10³ g/mol , Mw/Mn = 1.3). rsc.org The resulting polymer was then oxidized to create a vinyl polymer with pendant sulfone groups. rsc.org

The development of controlled radical polymerization techniques has been a significant focus in polymer chemistry, enabling the synthesis of materials with precise structures and functionalities. acs.org These methods, including those mediated by metalloradicals, offer pathways to create complex polymer architectures like graft copolymers. acs.org

Radical Ring-Opening Polymerization of Cyclic Vinyl Sulfones

Radical ring-opening polymerization (rROP) of cyclic monomers presents a method to introduce functional groups and heteroatoms into the main chain of vinyl polymers. mdpi.com This approach can impart degradability to the resulting polymers. mdpi.com While aromatic polysulfones are known for their high thermal stability, aliphatic polysulfones, synthesized through the radical alternating copolymerization of olefins and sulfur dioxide, are susceptible to decomposition by heat or electron-beam irradiation. mdpi.com

The study of cyclic sulfone compounds, such as sulfolane (B150427) and sulfolene derivatives, for their potential in rROP is an active area of research. mdpi.com For instance, 2-vinylsulfolane has been shown to undergo radical ring-opening polymerization, yielding a polymer with unsaturated groups in the main chain. mdpi.com These unsaturated sites can be further modified through post-polymerization reactions like ene–thiol additions. mdpi.com

Copolymerization Characteristics and Kinetics

The copolymerization of vinyl sulfone monomers with other vinyl monomers allows for the tuning of polymer properties. The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. For instance, the copolymerization of methyl vinyl sulfone with styrene (B11656) and vinyl acetate (B1210297) has been studied, revealing the low monomer reactivity of methyl vinyl sulfone. researchgate.net

The kinetics of free radical polymerization of vinylsulfonic acid have been investigated, showing that the polymerization rate is influenced by the pH of the reaction medium, with maximum conversion observed in acidic conditions. researchgate.net In the context of controlled polymerization, the kinetics of PET-RAFT polymerization are influenced by factors such as the type and concentration of tertiary amines and the wavelength of irradiation. rsc.org

Tailoring Polymeric Architectures for Specific Functionalities

Controlled polymerization techniques are instrumental in the design of polymers with specific architectures and functionalities. The ability to create well-defined block copolymers, for example, opens up possibilities for creating amphiphilic materials and nanostructures. acs.orgresearchgate.net

The post-polymerization modification of RAFT-synthesized polymers is a powerful tool for introducing specific functionalities. As mentioned earlier, the conversion of the thiocarbonylthio end-group to a vinyl sulfone moiety allows for the conjugation of polymers to proteins, which is highly relevant for biomedical applications. nih.govnih.gov This approach has been used to equip nanogels with cysteine-reactive vinyl sulfone groups for antigen conjugation in vaccine development. nih.gov

Furthermore, the incorporation of functional groups can be achieved through the copolymerization of functional monomers. For example, the copolymerization of a sulfide-containing methacrylate followed by oxidation leads to a vinyl polymer with pendant sulfone groups, which can be used for applications such as electrophoretic transparent coatings. rsc.org

The synthesis of graft copolymers is another strategy to create complex architectures. By incorporating Barton esters into the side groups of polymer chains, graft copolymers with monomers like styrene and methyl methacrylate can be synthesized with minimal formation of homopolymer byproducts. acs.org

Applications in Advanced Organic Synthesis and Materials Chemistry

Utilization as a Multifunctional Synthetic Building Block

p-Chlorophenyl vinyl sulfone is a quintessential example of a multifunctional synthetic building block, primarily owing to its character as a powerful Michael acceptor and a reactive partner in various cycloaddition reactions. The electron density of the double bond is significantly reduced by the adjacent sulfonyl group, making the β-carbon highly electrophilic and susceptible to nucleophilic attack.

This reactivity is harnessed in Michael additions, where a wide range of soft nucleophiles can be added across the double bond. This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. Furthermore, the vinyl sulfone moiety can act as a 2π partner, equivalent to ethylene (B1197577) or acetylene, in cycloaddition reactions, enabling the construction of various cyclic and heterocyclic systems. scripps.edunih.gov

A specific application highlighting its role as an intermediate is in the metal-free, [3+2] cascade cycloaddition reaction with pyridinium (B92312) 1,4-zwitterionic thiolates. In this context, derivatives of this compound serve as precursors to synthetically valuable sulfonylthiophenes. For instance, the reaction involving a p-chlorophenyl sulfonyl moiety has been shown to produce complex thiophene (B33073) structures in moderate yields, demonstrating the compound's utility in building complex heterocyclic frameworks. acs.org

Below is a table detailing a representative reaction:

| Reactant 1 | Reactant 2 | Product | Yield |

|---|---|---|---|

| Pyridinium 1,4-zwitterionic thiolate | (E)-β-Iodovinyl p-chlorophenyl sulfone derivative | Dimethyl 4-((4-Chlorophenyl)sulfonyl)-5-phenylthiophene-2,3-dicarboxylate | 53% |

Data sourced from The Journal of Organic Chemistry, 2022. acs.org

Design of Covalently Reactive Systems

The inherent electrophilicity of the vinyl group in this compound makes it an ideal scaffold for designing covalently reactive systems. These systems are engineered to form stable, covalent bonds with specific nucleophilic targets, a strategy widely employed in chemical biology and drug discovery.

The primary targets for vinyl sulfone-based systems are nucleophilic residues in biomolecules, most notably the thiol group of cysteine residues in proteins. nih.gov The reaction proceeds via a Michael-type addition, where the sulfhydryl group attacks the β-carbon of the vinyl sulfone, forming a stable thioether linkage. This covalent and often irreversible interaction is highly selective for thiols over other nucleophiles like the amino groups found in lysine (B10760008) residues, especially under physiological pH conditions. nih.gov This selectivity is crucial for designing targeted covalent inhibitors and probes that modify specific proteins with minimal off-target effects. The rate of this Michael addition can be finely tuned by modifying the substituents on the sulfonyl group, influencing the reactivity of the "warhead". nih.gov

Intermediates in the Synthesis of Complex Organic Structures

Building upon its role as a versatile building block, this compound and its derivatives are valuable intermediates for élaborating complex molecular structures. Their ability to undergo a variety of transformations allows for the stepwise construction of intricate scaffolds from simpler precursors.

The synthesis of highly substituted sulfonylthiophenes through a cascade [3+2] cycloaddition reaction serves as a clear example. acs.org In this multi-step process, the vinyl sulfone derivative is not merely a starting material but a critical intermediate that directs the formation of the heterocyclic core. The reaction proceeds through an initial Michael addition, followed by an intramolecular cyclization and subsequent elimination, with the aryl sulfonyl group being an integral part of the final complex product. acs.org Similarly, when attached to chiral scaffolds like carbohydrates, the vinyl sulfone group acts as a reactive handle to introduce further complexity, leading to the synthesis of enantiomerically pure carbocycles and heterocycles. nih.gov

Contribution to Novel Polymer Development

The structural features of this compound suggest its potential as a monomer or functional component in the development of novel polymers with specialized properties. The sulfone group, in particular, is known to impart desirable characteristics such as thermal stability and high refractive index.

High refractive index polymers (HRIPs) are crucial materials for advanced optical applications, including lenses, image sensors, and light-emitting diodes. A key strategy for increasing the refractive index of a polymer is to incorporate atoms or functional groups with high molar refraction. Sulfur, especially in the form of sulfone (SO₂) groups, is highly effective in this regard. rsc.orgnih.govacs.org The presence of the aromatic ring in this compound further contributes to a higher refractive index.

While direct polymerization of this compound into HRIPs is not extensively documented in the reviewed literature, the principles of polymer design strongly support its potential in this area. For example, polymers containing sulfoxide (B87167) or sulfone moieties, often prepared by the oxidation of poly(phenylene sulfide) precursors, exhibit enhanced refractive indices while maintaining transparency. rsc.org Thiol-Michael addition polymerization using vinyl sulfone monomers is another established route to create polymer networks. nih.gov The incorporation of the p-chlorophenyl sulfone moiety into a polymer backbone, either as a primary monomer or a co-monomer, would be a rational approach to achieving a high refractive index due to the combined contributions of the sulfur atom, the sulfone group, and the aromatic ring.

Properties Contributing to High Refractive Index:

| Structural Feature | Contribution |

|---|---|

| Sulfur Atom | High molar refraction compared to carbon or oxygen. acs.org |

| **Sulfone Group (SO₂) ** | Increases polarity and molar refraction. |

| Aromatic Ring | High polarizability contributes to a higher refractive index. |

| Chlorine Atom | High atomic number and polarizability also increase refractive index. |

Chemical Probes and Activity Modulators in Biological Systems (Focus on Chemical Mechanism)

The targeted covalent reactivity of aryl vinyl sulfones makes them excellent platforms for the development of chemical probes and activity modulators for biological systems. These tools are designed to covalently label the active site of specific enzymes, allowing for the study of their function and activity.

Phenyl vinyl sulfone (PVS), a close analog of this compound, has been characterized as a new class of mechanism-based probe for protein tyrosine phosphatases (PTPs). nih.gov PTPs are a family of enzymes that play critical roles in cellular signaling, and their dysfunction is implicated in numerous diseases. The inactivation of PTPs by PVS is an active-site-directed and irreversible process. nih.gov

The chemical mechanism involves the active site cysteine residue of the PTP acting as a nucleophile. It attacks the terminal carbon of the vinyl group in a Michael addition reaction. This results in the formation of a stable, covalent thioether adduct between the enzyme and the probe, effectively inactivating the enzyme. nih.gov This covalent labeling strategy allows for the specific profiling of PTP activity in complex biological samples. nih.govresearchgate.net

The vinyl sulfone moiety is a well-established "chemical warhead" for the design of irreversible inhibitors of cysteine proteases. nih.gov These enzymes are crucial for the life cycle of various pathogens, including parasites and viruses, making them attractive drug targets. nih.govbiorxiv.org

The inhibitory mechanism is based on the covalent modification of the catalytic cysteine residue in the enzyme's active site. The process is a classic Michael addition:

The peptidic portion of the inhibitor directs the molecule to the active site of the specific protease.

The deprotonated thiol of the active site cysteine residue acts as a potent nucleophile.

The nucleophilic thiol attacks the electrophilic β-carbon of the vinyl sulfone warhead.

A stable covalent thioether bond is formed, leading to the irreversible inactivation of the enzyme. biorxiv.org

The effectiveness of the vinyl sulfone warhead can be modulated by the substituents attached to the sulfone. Structure-activity relationship studies on various vinyl sulfone inhibitors have shown that modifications to the aryl group can influence potency and selectivity against different proteases. nih.gov For example, small neutral or electron-donating substituents on a phenyl ring attached to the sulfone are generally well-tolerated in inhibitors targeting the Chikungunya virus nsP2 protease. nih.gov This demonstrates that the core this compound structure is a highly relevant scaffold for the development of potent and selective enzyme inhibitors.

Nrf2 Activation via Covalent Modification

The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. A key strategy for inducing this protective pathway involves the covalent modification of Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. While the broader class of vinyl sulfones has been investigated as Nrf2 activators, specific research detailing the activity of this compound in this context is not extensively available in the public domain. However, the general mechanism by which vinyl sulfones are understood to activate the Nrf2 pathway provides a framework for its potential action.

Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2. Electrophilic compounds, such as vinyl sulfones, can disrupt this interaction. The vinyl sulfone moiety acts as a Michael acceptor, making it susceptible to nucleophilic attack by the thiol groups of cysteine residues on Keap1.

The proposed mechanism for Nrf2 activation by a compound like this compound would involve the covalent adduction to specific sensor cysteine residues within Keap1, notably Cys151. This irreversible modification induces a conformational change in the Keap1 protein, impairing its ability to function as a substrate adaptor for the Cul3-based E3 ubiquitin ligase complex. Consequently, Nrf2 is no longer targeted for degradation, leading to its stabilization and accumulation in the cytoplasm.

The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. This leads to the transcriptional upregulation of enzymes involved in antioxidant defense, detoxification, and anti-inflammatory processes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Research into related halogenated vinyl sulfone derivatives has demonstrated potent Nrf2 activating efficacy. For instance, the introduction of chloro- and pyridinyl- moieties to the vinyl sulfone scaffold has been shown to significantly enhance Nrf2 activation, with some derivatives exhibiting EC50 values in the nanomolar range. These findings underscore the potential of the vinyl sulfone chemical class as effective covalent modifiers of Keap1 for therapeutic purposes.

| Compound Name | EC50 for Nrf2 Activation | Cell Line | Reference |

| (E)-3-chloro-2-(2-((2-chlorophenyl)sulfonyl)vinyl)pyridine | 26 nM | Microglial BV-2 cells |

This information on a related compound highlights the therapeutic potential of vinyl sulfones as Nrf2 activators, although further specific investigation into this compound is required to fully characterize its activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for p-chlorophenyl vinyl sulfone, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via Horner-Wadsworth-Emmons reactions using diethyl(aryl)sulfonomethylphosphonate precursors. For example, diethyl(p-chlorophenyl)sulfonomethylphosphonate reacts with ketones (e.g., 2-heptanone) under anhydrous conditions at −78°C in tetrahydrofuran (THF) with n-BuLi as a base. Purification via column chromatography (SiO₂, DCM/MeOH) yields crystalline products .

- Key Variables : Temperature control (−78°C to 25°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.3 phosphonate:ketone) critically affect reaction efficiency. Yields range from 59% to 80% depending on substrate steric effects .

Q. How can researchers characterize p-chlorophenyl vinyl sulfone, and what spectral markers are diagnostic?

- Analytical Techniques :

- IR Spectroscopy : Key peaks include ν = 1655 cm⁻¹ (C=C stretching), 1321 cm⁻¹ (S=O symmetric stretching), and 689 cm⁻¹ (C-Cl bending) .

- NMR : ¹H NMR in CDCl₃ shows characteristic vinyl proton doublets (δ 6.25–6.28 ppm, J = 15 Hz) and aromatic proton multiplets (δ 7.0–8.0 ppm) .

- Melting Point : Pure crystals exhibit m.p. >250°C, confirming high thermal stability .

Q. What are the common side reactions or byproducts observed during synthesis, and how can they be mitigated?

- Challenges : Double-bond isomerization during purification (e.g., allylic vs. vinylic sulfones) and incomplete ketone coupling.

- Solutions : Use low-temperature chromatography (e.g., Al₂O₃ columns) and optimize reaction times. For example, prolonged stirring at −78°C reduces phosphonate recovery to <10% .

Advanced Research Questions

Q. How does p-chlorophenyl vinyl sulfone interact with biological targets, and what mechanisms underpin its inhibitory activity?

- Case Study : In cruzain (cysteine protease) inhibition, the vinyl sulfone group forms a covalent thioether bond with the active-site cysteine. However, noncovalent binding is observed in co-crystal structures (e.g., WRR-669), driven by π-π stacking between the p-chlorophenyl group and hydrophobic enzyme pockets .

- Methodological Insight : Kinetic assays (IC₅₀) and X-ray crystallography are essential for distinguishing covalent vs. noncovalent inhibition pathways .

Q. What computational methods are effective for predicting the reactivity of p-chlorophenyl vinyl sulfone in radical coupling reactions?

- Approach : Density Functional Theory (DFT) calculations model transition states for iron-catalyzed C–C bond formation. For example, Fe(dibm)₃ catalyzes coupling between vinyl sulfones and unactivated olefins via single-electron transfer (SET) mechanisms, validated by Hammett plots and kinetic isotope effects .

- Experimental Validation : Radical trapping experiments (e.g., TEMPO quenching) and EPR spectroscopy confirm radical intermediates .

Q. How do structural modifications (e.g., substituent effects) alter the electrochemical stability of p-chlorophenyl vinyl sulfone in polymer composites?

- Research Findings : In sulfonated polyvinyl alcohol/graphene composites, the electron-withdrawing p-chlorophenyl group enhances proton conductivity (up to 47 mS/cm at 80°C) by stabilizing sulfonic acid groups. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are used to assess stability .

- Limitations : Hydrolytic degradation occurs at pH > 10, necessitating crosslinking agents (e.g., divinyl sulfone) for long-term durability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.